(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide

Catalog No.
S548511
CAS No.
1422253-38-0
M.F
C33H35N6O7P
M. Wt
658.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(ph...

CAS Number

1422253-38-0

Product Name

(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide

IUPAC Name

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate

Molecular Formula

C33H35N6O7P

Molecular Weight

658.6 g/mol

InChI

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1

InChI Key

VHOZWHQPEJGPCC-AZXNYEMZSA-N

SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Solubility

Soluble in DMSO, not in water

Synonyms

PRI724; PRI-724; PRI 724; C-82 prodrug; ICG-001 analog; ICG001 analog; ICG 001 analog;

Canonical SMILES

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Isomeric SMILES

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C

Description

The exact mass of the compound (6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide is 658.2305 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wnt Signaling Pathway Inhibitor

PRI-724, also known as Foscenvivint, is a small molecule under investigation for its potential as an anti-cancer agent. Its primary mechanism of action involves inhibiting the Wnt signaling pathway, specifically targeting the interaction between beta-catenin and CBP (CREB-binding protein) []. This pathway plays a crucial role in regulating cell development, proliferation, and migration. Aberrant activation of the Wnt pathway is implicated in various cancers []. By blocking the interaction between beta-catenin and CBP, PRI-724 disrupts the downstream signaling cascade, potentially leading to the suppression of cancer cell growth [].

Preclinical Studies

Preclinical studies have shown promising results for PRI-724 in inhibiting cancer cell growth and inducing cell death in various cancer cell lines, including colorectal cancer, hepatocellular carcinoma, and osteosarcoma [, , ]. These studies suggest that PRI-724 may have therapeutic potential for treating different types of cancers.

  • Origin: PRI-724 is a small molecule drug candidate developed by Inxight Drugs [].
  • Significance: This compound is being studied for its ability to inhibit the Wnt pathway, which is involved in regulating cell growth and differentiation. Deregulation of this pathway is implicated in various cancers [, ].

Molecular Structure Analysis

The key features of PRI-724's structure include:

  • Central Pyrazino[2,1-c][1,2,4]triazine ring: This heterocyclic ring system forms the core of the molecule and is responsible for its interaction with target proteins [].
  • Functional groups:
    • Carboxamide group (CONH2): Provides a site for potential hydrogen bonding with other molecules [].
    • Two carbonyl groups (C=O): Contribute to the overall polarity of the molecule [].
    • Dimethyl groups (CH3): May affect the molecule's lipophilicity and influence its interaction with biological membranes [].
    • Phenyl and quinolinyl groups: These aromatic groups can participate in pi-pi stacking interactions with other aromatic molecules, potentially influencing the binding affinity with target proteins [].
    • Phosphonooxy group (PO(OH)2): This group is likely crucial for the compound's mechanism of action, potentially mimicking phosphate groups in natural biomolecules that interact with the Wnt pathway [].

Chemical Reactions Analysis

The compound might undergo hydrolysis reactions under acidic or basic conditions, breaking down the amide bond or the phosphonooxy group.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of PRI-724, such as melting point, boiling point, and solubility, is not readily available. This information might be proprietary or not yet determined due to the relatively early stage of research on this compound.

The exact mechanism by which PRI-724 inhibits the Wnt pathway is still under investigation []. However, researchers believe it might function by mimicking the effect of DKK1, a natural protein that acts as a Wnt antagonist []. The phosphonooxy group might be crucial for this interaction, potentially binding to the receptor for Wnt proteins and preventing them from activating the signaling cascade.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

658.23048447 g/mol

Monoisotopic Mass

658.23048447 g/mol

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y934BBZ6

Wikipedia

Foscenvivint

Dates

Modify: 2023-08-15
1: Okazaki H, Sato S, Koyama K, Morizumi S, Abe S, Azuma M, Chen Y, Goto H, Aono Y, Ogawa H, Kagawa K, Nishimura H, Kawano H, Toyoda Y, Uehara H, Kouji H, Nishioka Y. The novel inhibitor PRI-724 for Wnt/β-catenin/CBP signaling ameliorates bleomycin-induced pulmonary fibrosis in mice. Exp Lung Res. 2019 Jul 12:1-12. doi: 10.1080/01902148.2019.1638466. [Epub ahead of print] PubMed PMID: 31298961.
2: Rao P, Pang M, Qiao X, Yu H, Wang H, Yang Y, Ren X, Hu M, Chen T, Cao Q, Wang Y, Khushi M, Zhang G, Wang YM, Heok P'ng C, Nankivell B, Lee VW, Alexander SI, Zheng G, Harris DC. Promotion of β-catenin/Foxo1 signaling ameliorates renal interstitial fibrosis. Lab Invest. 2019 Jun 26. doi: 10.1038/s41374-019-0276-z. [Epub ahead of print] PubMed PMID: 31243340.
3: Osawa Y, Kojika E, Nishikawa K, Kimura M, Osakaya S, Miyauchi H, Kanto T, Kawakami Y, Kimura K. Programmed cell death ligand 1 (PD-L1) blockade attenuates metastatic colon cancer growth in cAMP-response element-binding protein (CREB)-binding protein (CBP)/β-catenin inhibitor-treated livers. Oncotarget. 2019 Apr 30;10(32):3013-3026. doi: 10.18632/oncotarget.26892. eCollection 2019 Apr 30. PubMed PMID: 31105882; PubMed Central PMCID: PMC6508964.
4: Kleszcz R, Szymańska A, Krajka-Kuźniak V, Baer-Dubowska W, Paluszczak J. Inhibition of CBP/β-catenin and porcupine attenuates Wnt signaling and induces apoptosis in head and neck carcinoma cells. Cell Oncol (Dordr). 2019 Aug;42(4):505-520. doi: 10.1007/s13402-019-00440-4. Epub 2019 May 14. PubMed PMID: 31089983.
5: Bocchicchio S, Tesone M, Irusta G. Convergence of Wnt and Notch signaling controls ovarian cancer cell survival. J Cell Physiol. 2019 May 13. doi: 10.1002/jcp.28775. [Epub ahead of print] PubMed PMID: 31087357.
6: Taiyab A, Holms J, West-Mays JA. β-Catenin/Smad3 Interaction Regulates Transforming Growth Factor-β-Induced Epithelial to Mesenchymal Transition in the Lens. Int J Mol Sci. 2019 Apr 27;20(9). pii: E2078. doi: 10.3390/ijms20092078. PubMed PMID: 31035577; PubMed Central PMCID: PMC6540099.
7: Cui Y, Wu X, Lin C, Zhang X, Ye L, Ren L, Chen M, Yang M, Li Y, Li M, Li J, Guan J, Song L. AKIP1 promotes early recurrence of hepatocellular carcinoma through activating the Wnt/β-catenin/CBP signaling pathway. Oncogene. 2019 Jul;38(27):5516-5529. doi: 10.1038/s41388-019-0807-5. Epub 2019 Apr 1. PubMed PMID: 30936461.
8: Chen Y, Wen H, Zhou C, Su Q, Lin Y, Xie Y, Huang Y, Qiu Q, Lin J, Huang X, Tan W, Min C, Wang C. TNF-α derived from M2 tumor-associated macrophages promotes epithelial-mesenchymal transition and cancer stemness through the Wnt/β-catenin pathway in SMMC-7721 hepatocellular carcinoma cells. Exp Cell Res. 2019 May 1;378(1):41-50. doi: 10.1016/j.yexcr.2019.03.005. Epub 2019 Mar 4. PubMed PMID: 30844387.
9: Mazzu YZ, Hu Y, Shen Y, Tuschl T, Singer S. miR-193b regulates tumorigenesis in liposarcoma cells via PDGFR, TGFβ, and Wnt signaling. Sci Rep. 2019 Mar 1;9(1):3197. doi: 10.1038/s41598-019-39560-0. PubMed PMID: 30824765; PubMed Central PMCID: PMC6397171.
10: Sun HY, Wang XL, Ma LC, Yang M, Yang HJ, Huang HW, Zhao GA. Influence of MiR-154 on myocardial apoptosis in rats with acute myocardial infarction through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2019 Jan;23(2):818-825. doi: 10.26355/eurrev_201901_16896. PubMed PMID: 30720190.
11: Xiao L, Xu B, Zhou L, Tan RJ, Zhou D, Fu H, Li A, Hou FF, Liu Y. Wnt/β-catenin regulates blood pressure and kidney injury in rats. Biochim Biophys Acta Mol Basis Dis. 2019 Jun 1;1865(6):1313-1322. doi: 10.1016/j.bbadis.2019.01.027. Epub 2019 Jan 30. PubMed PMID: 30710617; PubMed Central PMCID: PMC6502648.
12: Zhang QW, Zhang XT, Tang CT, Lin XL, Ge ZZ, Li XB. EGFL6 promotes cell proliferation in colorectal cancer via regulation of the WNT/β-catenin pathway. Mol Carcinog. 2019 Jun;58(6):967-979. doi: 10.1002/mc.22985. Epub 2019 Mar 3. PubMed PMID: 30693973.
13: Fang F, VanCleave A, Helmuth R, Torres H, Rickel K, Wollenzien H, Sun H, Zeng E, Zhao J, Tao J. Targeting the Wnt/β-catenin pathway in human osteosarcoma cells. Oncotarget. 2018 Dec 4;9(95):36780-36792. doi: 10.18632/oncotarget.26377. eCollection 2018 Dec 4. PubMed PMID: 30613366; PubMed Central PMCID: PMC6298399.
14: Yang Y, Feng X, Liu X, Wang Y, Hu M, Cao Q, Zhang Z, Zhao L, Zhang J, Guo R, Wang H, Qiao X, Wang L, Zheng G. Fate alteration of bone marrow-derived macrophages ameliorates kidney fibrosis in murine model of unilateral ureteral obstruction. Nephrol Dial Transplant. 2018 Dec 24. doi: 10.1093/ndt/gfy381. [Epub ahead of print] PubMed PMID: 30590718.
15: Huang Z, Yang M, Li Y, Yang F, Feng Y. Exosomes Derived from Hypoxic Colorectal Cancer Cells Transfer Wnt4 to Normoxic Cells to Elicit a Prometastatic Phenotype. Int J Biol Sci. 2018 Nov 13;14(14):2094-2102. doi: 10.7150/ijbs.28288. eCollection 2018. PubMed PMID: 30585272; PubMed Central PMCID: PMC6299371.
16: Ring A, Nguyen C, Smbatyan G, Tripathy D, Yu M, Press M, Kahn M, Lang JE. CBP/β-Catenin/FOXM1 Is a Novel Therapeutic Target in Triple Negative Breast Cancer. Cancers (Basel). 2018 Dec 19;10(12). pii: E525. doi: 10.3390/cancers10120525. PubMed PMID: 30572639; PubMed Central PMCID: PMC6315782.
17: Chan LS, Man OY, Kwok HH, Chen L, Chan KC, Lung HL, Ngan RK, Wong RN, Lo KW, Lee AW, Tsao GS, Kahn M, Lung ML, Mak NK. The Wnt modulator ICG 001 mediates the inhibition of nasopharyngeal carcinoma cell migration in vitro via the miR 150/CD44 axis. Int J Oncol. 2019 Mar;54(3):1010-1020. doi: 10.3892/ijo.2018.4664. Epub 2018 Dec 12. PubMed PMID: 30569106.
18: Itaba N, Noda I, Oka H, Kono Y, Okinaka K, Yokobata T, Okazaki S, Morimoto M, Shiota G. Hepatic cell sheets engineered from human mesenchymal stem cells with a single small molecule compound IC-2 ameliorate acute liver injury in mice. Regen Ther. 2018 Aug 24;9:45-57. doi: 10.1016/j.reth.2018.07.001. eCollection 2018 Dec. PubMed PMID: 30525075; PubMed Central PMCID: PMC6222293.
19: Li KL, Zhang L, Yang XM, Fang Q, Yin XF, Wei HM, Zhou T, Li YB, Chen XL, Tang F, Li YH, Chang JF, Li W, Sun F. Histone acetyltransferase CBP-related H3K23 acetylation contributes to courtship learning in Drosophila. BMC Dev Biol. 2018 Nov 20;18(1):20. doi: 10.1186/s12861-018-0179-z. PubMed PMID: 30458702; PubMed Central PMCID: PMC6247617.
20: Nishikawa K, Osawa Y, Kimura K. Wnt/β-Catenin Signaling as a Potential Target for the Treatment of Liver Cirrhosis Using Antifibrotic Drugs. Int J Mol Sci. 2018 Oct 10;19(10). pii: E3103. doi: 10.3390/ijms19103103. Review. PubMed PMID: 30308992; PubMed Central PMCID: PMC6213128.

Explore Compound Types